3-Bromopropionic acid

Übersicht

Beschreibung

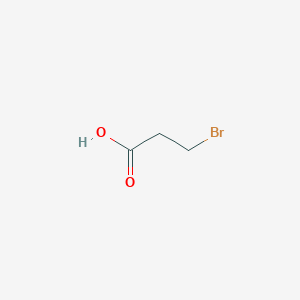

3-Bromopropionic acid, also known as β-bromopropionic acid, is an organic compound with the molecular formula C3H5BrO2. It appears as white to slightly yellow crystalline powder and is soluble in water, alcohol, ether, chloroform, and benzene. This compound is primarily used in organic synthesis due to its reactive bromine group .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Bromopropionic acid can be synthesized through the reaction of acrylonitrile with hydrogen bromide to form bromopropionitrile, which is then hydrolyzed to yield this compound. The reaction involves adding acrylonitrile to boiling hydrobromic acid and refluxing at 130°C for six hours. The solid obtained is extracted with ethanol, and the crude product is distilled under reduced pressure .

Industrial Production Methods: Another method involves the addition of acrylic acid to hydrogen bromide. This reaction is carried out at temperatures ranging from 30°C to 120°C, with the reaction formula being CH2=CHCOOH + HBr → BrCH2CH2COOH. This method is advantageous due to its simplicity, high yield, and minimal environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromopropionic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other functional groups such as iodine, fluorine, nitryl, azido, sulfhydryl, cyano, hydroxyl, alkoxy, and sulfonic groups.

Hydrolysis: In alkaline solutions, this compound hydrolyzes to form hydroxypropionic acid.

Common Reagents and Conditions:

Hydrobromic Acid: Used in the synthesis of this compound from acrylonitrile.

Ethanol: Used for extracting the solid product during synthesis.

Alkaline Solutions: Used for hydrolysis reactions.

Major Products Formed:

Hydroxypropionic Acid: Formed through hydrolysis in alkaline conditions.

Various Derivatives: Including esters, acid halides, and amides, which are synthesized from this compound.

Wissenschaftliche Forschungsanwendungen

3-Bromopropionic acid is widely used in scientific research and industrial applications:

Biology: Used in the study of metabolic pathways and enzyme inhibition.

Industry: Employed in the production of pesticides and other agrochemicals.

Wirkmechanismus

The mechanism of action of 3-bromopropionic acid involves its ability to alkylate mercaptans and other sulfur-containing compounds. This property makes it useful in various biochemical applications, including enzyme inhibition and metabolic pathway studies . The bromine atom in this compound is highly reactive, allowing it to participate in substitution reactions that modify the structure and function of target molecules.

Vergleich Mit ähnlichen Verbindungen

2-Bromopropionic Acid: Similar in structure but with the bromine atom on the second carbon.

4-Bromobutyric Acid: Contains an additional carbon in the chain.

Bromoacetic Acid: A shorter chain analog with the bromine atom on the first carbon.

6-Bromohexanoic Acid: A longer chain analog with the bromine atom on the sixth carbon.

Uniqueness: 3-Bromopropionic acid is unique due to its specific placement of the bromine atom on the third carbon, which imparts distinct reactivity and properties compared to its analogs. This positioning allows for specific substitution reactions and hydrolysis, making it valuable in organic synthesis and industrial applications .

Biologische Aktivität

3-Bromopropionic acid (3-BPA) is a halogenated fatty acid that has garnered attention in biochemical research due to its diverse biological activities. This compound serves as an important tool in studies of enzyme inhibition, metabolic pathways, and potential toxicological effects. Below is a detailed examination of its biological activity, supported by data tables and relevant case studies.

This compound is known for its ability to act as an alkylating agent, particularly targeting nucleophilic sites in proteins such as cysteine residues. This interaction can disrupt protein structure and function, leading to significant biological consequences.

- Chemical Structure : The molecular formula of 3-BPA is C₃H₅BrO₂, with a bromine atom attached to the propionic acid backbone.

- Mechanism : The compound modifies cysteine residues through alkylation, which can inhibit enzyme activity. For example, it has been shown to inactivate horse liver alcohol dehydrogenase by modifying cysteine residue 174, impairing its enzymatic function .

Enzyme Inhibition

This compound has been extensively studied for its role in inhibiting various enzymes:

- Horse Liver Alcohol Dehydrogenase : It exhibits Michaelis kinetics with a Ki of approximately 2 mM, demonstrating its effectiveness as an enzyme inhibitor .

- Malate Dehydrogenase : Research indicates that 3-BPA can form abortive ternary complexes with malate dehydrogenase, affecting its activity and metabolic pathways.

Toxicological Effects

The toxicological profile of this compound reveals potential health risks associated with exposure:

- Neurotoxicity : Studies have linked exposure to 1-bromopropane (the parent compound) and its metabolite 3-BPA to neurological disorders in both humans and animal models .

- Mutagenicity and Carcinogenicity : Toxicological evaluations suggest that 3-BPA may induce mutagenic effects and tumor formation, raising concerns regarding its safety in industrial applications .

Table 1: Recovery Studies of this compound in Urine Samples

| Spike Level (μg/mL) | Mean Recovered (μg/mL) | Average % Recovery | Standard Deviation (μg/mL) | % Relative Standard Deviation |

|---|---|---|---|---|

| 2 | 1.91 | 96 | 0.11 | 5.7 |

| 10 | 9.32 | 93 | 0.13 | 1.4 |

| 50 | 48.9 | 98 | 0.36 | 0.7 |

| Overall | 95% | 3.1% |

This table summarizes the results from recovery studies conducted to evaluate the accuracy of analytical methods for measuring 3-BPA levels in urine samples .

Case Studies

-

Enzyme Inhibition Study :

- A study demonstrated that the inhibition of horse liver alcohol dehydrogenase by this compound was concentration-dependent, with significant effects observed at concentrations as low as 2 mM.

- The study highlighted the importance of cysteine modification in the enzyme's active site, which is crucial for understanding the biochemical pathways affected by this compound.

- Toxicological Assessment :

Eigenschaften

IUPAC Name |

3-bromopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO2/c4-2-1-3(5)6/h1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXNZYCXMFBMHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060443 | |

| Record name | Propanoic acid, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Pale yellow crystals; [Alfa Aesar MSDS] | |

| Record name | 3-Bromopropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1443 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

140-142 °C @ 45 MM HG | |

| Record name | 3-BROMOPROPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5496 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN WATER, ETHER, CHLOROFORM, BENZENE, ALC | |

| Record name | 3-BROMOPROPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5496 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.48 | |

| Record name | 3-BROMOPROPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5496 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

PLATES FROM CARBON TETRACHLORIDE | |

CAS No. |

590-92-1 | |

| Record name | 3-Bromopropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromopropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromopropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMOPROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFZ7CSR69R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-BROMOPROPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5496 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

62.5 °C | |

| Record name | 3-Bromopropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1443 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-BROMOPROPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5496 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-bromopropionic acid exert its effects on biological systems?

A1: this compound functions as an alkylating agent, primarily targeting nucleophilic groups like cysteine residues in proteins. [] This alkylation disrupts protein structure and function, leading to various downstream effects depending on the targeted protein and biological context. [] For instance, this compound inactivates horse liver alcohol dehydrogenase by modifying cysteine residue 174, hindering the enzyme's ability to bind coenzyme pyrophosphate. []

Q2: What are the implications of abortive ternary complex formation in the context of this compound and malate dehydrogenase?

A2: Studies on pig heart malate dehydrogenase reveal that while oxaloacetate and malate alone don't offer protection against this compound alkylation, their combination with NAD or ADP-ribose provides complete protection. [] This suggests the formation of abortive ternary complexes, which hinder the accessibility of the reactive histidine residue to alkylation, highlighting the importance of these complexes in the enzyme's interaction with this compound. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C3H5BrO2, and its molecular weight is 152.97 g/mol. []

Q4: What spectroscopic techniques are commonly employed for characterizing this compound?

A4: Researchers commonly employ nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and elemental analysis for structural characterization. [, , , , ] These techniques provide valuable information regarding the compound's structure, purity, and presence of characteristic functional groups.

Q5: How does this compound perform under various conditions?

A5: The performance and applications of this compound are influenced by various factors such as pH, temperature, and the presence of other chemical species. For instance, it inactivates horse liver alcohol dehydrogenase with Michaelis-Menten kinetics at pH 7 and 25°C. [] Further research is crucial to elucidate its performance and stability across a wider range of conditions. [, ]

Q6: Does this compound participate in any specific chemical reactions?

A6: this compound acts as a reactant in various organic reactions, including alkylation and cyclization reactions. [, , , , ] For instance, it reacts with 4-hydroxybenzaldehyde to synthesize 3-(4-hydroxymethylphenoxy)propionic acid, a valuable linker in solid-phase peptide synthesis. []

Q7: Are there specific synthetic applications utilizing this compound as a starting material?

A7: Absolutely, this compound serves as a crucial starting material in synthesizing diverse heterocyclic compounds. [, , , ] For example, it reacts with orthophenylendiamines to synthesize 2-vinylbenzimidazoles, which are further converted into pyrimido[1,6-a]benzimidazoles. []

Q8: What is the role of computational chemistry in understanding this compound?

A8: Computational methods like density functional theory (DFT) provide valuable insights into the electronic structure, reactivity, and interactions of this compound. [] These calculations aid in predicting potential applications, such as corrosion inhibition, and contribute to the development of structure-activity relationship (SAR) models. [, ]

Q9: How do structural modifications of this compound impact its activity?

A9: Structural changes to this compound, like varying the halogen atom or the length of the carbon chain, can significantly influence its reactivity and biological activity. [, , , ] For instance, substituting bromine with chlorine in the synthesis of imidazolium-typed ionic liquids impacts their acidity. []

Q10: Are there studies comparing the activity of this compound with its structural analogues?

A10: Yes, several studies have investigated the structure-activity relationship of this compound and its analogues. For example, research on inducing pulmonary adenomas in mice revealed that this compound exhibited borderline tumorigenic activity, while 2-bromoethanol, another halogenated alcohol, showed significant activity. []

Q11: What are the SHE considerations associated with this compound?

A11: this compound, like many halogenated organic compounds, requires careful handling and disposal procedures. [, , ] Compliance with relevant safety regulations and risk minimization strategies is crucial to ensure the well-being of researchers and the environment.

Q12: Are there specific environmental concerns related to this compound?

A12: Although detailed ecotoxicological studies are limited in the provided research, the potential environmental impact of this compound and its degradation products needs careful consideration. [] Developing environmentally friendly strategies for its use, recycling, and waste management is essential. []

Q13: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A13: While specific ADME studies on this compound are not detailed in the provided research, it's known to be metabolized in rats, forming metabolites like this compound, N-acetyl-S-(3-hydroxypropyl)cysteine, and N-acetyl-S-(2-carboxyethyl)cysteine. [] This highlights the metabolic pathways involved in processing this compound in vivo.

Q14: Has this compound demonstrated efficacy in any specific disease models?

A14: Research indicates that this compound and some of its analogues exhibit potential as anticancer agents. [] For instance, butyric acid analogues, including this compound, have been shown to upregulate gene expression, which holds promise for therapeutic interventions. []

Q15: Is there research on using this compound in diagnostics or as a biomarker?

A15: While this compound is not commonly used in diagnostics, its metabolite, N-acetyl-S-(n-propyl)-l-cysteine (AcPrCys), serves as a viable biomarker for occupational exposure to 1-bromopropane. [] This highlights the potential of utilizing this compound-related compounds in monitoring exposure levels.

Q16: What analytical methods are commonly used to characterize and quantify this compound?

A16: Common analytical techniques include gas chromatography (GC) [], high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) [], and various spectroscopic methods. [] The specific method choice depends on the sample matrix, required sensitivity, and analytical goals.

Q17: How is the quality of this compound controlled during its synthesis and use?

A17: Quality control measures for this compound involve rigorous adherence to synthetic protocols, purification techniques, and characterization methods to ensure batch-to-batch consistency and purity. [, ]

Q18: Does this compound elicit any immune response or interact with drug transporters and metabolizing enzymes?

A18: The provided research doesn't offer detailed insights into the immunogenicity, drug-transporter interactions, or drug-metabolizing enzyme modulation of this compound. [, , ] Further investigation is needed to understand these aspects fully.

Q19: Are there alternative compounds or approaches that can be used in place of this compound?

A19: Depending on the specific application, various alternatives to this compound exist, each with its advantages and drawbacks. [] For instance, other alkylating agents, different synthetic routes, or alternative linker molecules in solid-phase synthesis might be viable options.

Q20: What are the key historical milestones in the research and development of this compound?

A20: The provided research highlights several milestones in understanding this compound, including its synthesis, reactivity, and applications in various fields. [, ] Key milestones include elucidating its role in modifying cysteine residues in enzymes [] and its use as a building block for synthesizing complex molecules. [, , ]

Q21: How has this compound contributed to cross-disciplinary research and collaborations?

A21: The diverse applications of this compound have fostered collaborations across various scientific fields, including organic chemistry, biochemistry, and materials science. [] For instance, its use in synthesizing biologically active compounds has led to collaborations between chemists and biologists. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.